Cas no 1251000-11-9 (5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-2-carboxylic acid)

5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-2-carboxylic acid
- 5H-Imidazo[4,5-c]pyridine-2,5-dicarboxylic acid, 3,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester
- 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
- 1251000-11-9
- 5-(TERT-BUTOXYCARBONYL)-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-2-CARBOXYLIC ACID
- EN300-1589815
- 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid
- AB85221
-
- インチ: 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)14-9(13-7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17)
- InChIKey: YGBJGRDNKIZRQJ-UHFFFAOYSA-N
- ほほえんだ: C1N(C(OC(C)(C)C)=O)CCC2N=C(C(O)=O)NC1=2
計算された属性
- せいみつぶんしりょう: 267.12190603g/mol
- どういたいしつりょう: 267.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 95.5Ų
5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3329020-5000mg |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 5000mg |
$4683.0 | 2023-09-23 | ||
Enamine | EN300-3329020-50mg |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 50mg |
$1356.0 | 2023-09-23 | ||
Enamine | EN300-3329020-1000mg |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 1000mg |
$1615.0 | 2023-09-23 | ||
Enamine | EN300-1589815-10.0g |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 10g |
$7497.0 | 2023-06-07 | ||
Enamine | EN300-3329020-500mg |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 500mg |
$1550.0 | 2023-09-23 | ||
Enamine | EN300-1589815-2.5g |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 2.5g |
$3417.0 | 2023-06-07 | ||
Enamine | EN300-1589815-0.1g |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 0.1g |
$1533.0 | 2023-06-07 | ||
Enamine | EN300-3329020-10000mg |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 10000mg |
$6943.0 | 2023-09-23 | ||
Enamine | EN300-3329020-250mg |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 250mg |
$1485.0 | 2023-09-23 | ||
Enamine | EN300-1589815-0.25g |
5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid |
1251000-11-9 | 0.25g |
$1604.0 | 2023-06-07 |
5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-2-carboxylic acid 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-2-carboxylic acidに関する追加情報
Comprehensive Overview of 5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid (CAS No. 1251000-11-9)
The compound 5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid (CAS No. 1251000-11-9) is a specialized heterocyclic building block widely used in pharmaceutical research and organic synthesis. Its unique imidazo[4,5-c]pyridine scaffold makes it valuable for designing bioactive molecules, particularly in drug discovery targeting kinase inhibitors and GPCR modulators. The presence of both tert-butoxycarbonyl (Boc) and carboxylic acid functional groups enhances its versatility in peptide coupling and protecting group strategies.
Recent trends in medicinal chemistry highlight the growing demand for imidazo[4,5-c]pyridine derivatives due to their drug-like properties and metabolic stability. Researchers frequently search for "Boc-protected imidazo[4,5-c]pyridine synthesis" or "CAS 1251000-11-9 applications," reflecting its relevance in developing antineoplastic agents and CNS therapeutics. The compound's logP and hydrogen bond acceptor/donor counts align well with Lipinski's rule of five, making it a promising candidate for lead optimization.
From a synthetic perspective, 5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid serves as a key intermediate for constructing fused bicyclic systems. Its carboxylic acid moiety enables amide bond formation via EDC/HOBt coupling, while the Boc group offers orthogonal protection for nitrogen functionalization. Literature surveys reveal increasing patent filings incorporating this scaffold in JAK/STAT inhibitors and TLR modulators, addressing current interests in autoimmune disease treatments.
Analytical characterization of CAS No. 1251000-11-9 typically involves HPLC purity analysis (≥95%), NMR spectroscopy (1H, 13C), and mass spectrometry. The compound exhibits good stability under inert atmospheres but may require low-temperature storage to prevent Boc group cleavage. Suppliers often provide technical data sheets detailing solubility profiles (DMSO >50 mg/mL) and storage recommendations (-20°C desiccated), which are critical for high-throughput screening workflows.
Emerging applications explore its use in PROTAC linker design and covalent inhibitor development, leveraging the imidazo[4,5-c]pyridine core for target protein engagement. Computational studies suggest favorable binding affinities for ATP-binding pockets, explaining its prevalence in kinase-focused libraries. These attributes position it as a valuable tool for addressing drug resistance challenges in oncology research.
Environmental and safety assessments indicate that 5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxylic acid requires standard laboratory precautions (gloves, goggles) but doesn't exhibit extreme acute toxicity. Proper waste disposal procedures should follow institutional guidelines for organic compounds. Its non-hygroscopic nature simplifies handling compared to other nitrogen-rich heterocycles.
The global market for pharmaceutical intermediates like CAS No. 1251000-11-9 is projected to grow at 6.8% CAGR, driven by demand for small molecule therapeutics. Custom synthesis services increasingly offer isotope-labeled versions (13C, 15N) for metabolic studies, while structure-activity relationship (SAR) explorations continue to uncover new therapeutic indications for this versatile scaffold.
1251000-11-9 (5-(tert-butoxy)carbonyl-1H,4H,5H,6H,7H-imidazo4,5-cpyridine-2-carboxylic acid) 関連製品
- 99007-75-7(1-Dodecanol, 2-decyl-)
- 60981-68-2(Phosphinous amide, N-(diphenylphosphino)-N-(1-methylethyl)-P,P-diphenyl-)
- 1805069-08-2(Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate)
- 2034290-63-4(3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1,1-diphenylurea)
- 2034226-30-5(1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]butan-1-one)
- 56560-68-0(Chloro(fluoro)methanesulfonamide)
- 105290-53-7(Ethyl 4-chloro-5-cyano-2-hydroxybenzoate)
- 763130-03-6(2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE)
- 71879-50-0(methyl 3-(4-piperidyl)propanoate)
- 1805396-15-9(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol)




